Éster Salicilo de Deferasirox
Descripción general
Descripción
Deferasirox Salicyloyl Ester is a derivative of Deferasirox, an oral iron chelator primarily used to reduce chronic iron overload in patients receiving long-term blood transfusions for conditions such as beta-thalassemia and other chronic anemias . Deferasirox Salicyloyl Ester is utilized in analytical method development, method validation, and quality control applications for the commercial production of Deferasirox .
Aplicaciones Científicas De Investigación
Deferasirox Salicyloyl Ester has a wide range of scientific research applications, including:
Chemistry: Used in analytical method development and validation for the quality control of Deferasirox.
Medicine: Utilized in the treatment of chronic iron overload in patients with conditions like beta-thalassemia.
Industry: Employed in the commercial production of Deferasirox and its formulations.
Mecanismo De Acción
Target of Action
Deferasirox Salicyloyl Ester primarily targets iron (Fe3+) . Iron is essential for cell replication, metabolism, and growth . Deferasirox is a tridentate ligand, with high affinity and specificity for iron .
Mode of Action
Deferasirox works by binding to trivalent (ferric) iron, for which it has a strong affinity . Two molecules of deferasirox are capable of binding to one atom of iron . This interaction forms a stable complex that is eliminated via the kidneys .
Biochemical Pathways
The primary biochemical pathway affected by Deferasirox is the iron metabolic pathway. By chelating iron, Deferasirox disrupts the normal iron metabolic processes, leading to a decrease in the serum concentration of iron . This can have downstream effects on various cellular processes that rely on iron, such as DNA synthesis and electron transport.
Pharmacokinetics
Deferasirox is highly lipophilic and is bound almost exclusively to serum albumin . After absorption, the time to reach maximum plasma concentration (Tmax) is 1-4 hours post-dose . Its long half-life (t1/2, 11-19 hours) allows a once-daily oral regimen . The main pathway of Deferasirox metabolism is via glucuronidation by uridine diphosphate glucuronosyltransferase (UGT); a residual 6% of the prodrug is metabolized by cytochrome P450 (CYP) 1A1 and 2D66 . The majority (84%) of Deferasirox and its metabolites is eliminated via bile through multidrug resistance protein 2 (MRP2) and 8% by breast cancer resistance protein (BCRP); the remaining 8% is excreted in the urine .
Result of Action
The primary result of Deferasirox’s action is a decrease in the body’s iron levels. This can be beneficial in conditions characterized by iron overload, such as thalassemia and other iron-loading anemias . In addition, Deferasirox has been shown to have antiproliferative activity against certain types of cancer cells, such as pancreatic cancer cells .
Action Environment
The action, efficacy, and stability of Deferasirox can be influenced by various environmental factors. For instance, the bioavailability of Deferasirox can be affected by the presence of food in the stomach at the time of administration . Additionally, factors such as the patient’s age, renal function, and liver function can also influence the pharmacokinetics and pharmacodynamics of Deferasirox .
Análisis Bioquímico
Biochemical Properties
Deferasirox Salicyloyl Ester interacts with iron (Fe3+) in a 2:1 ratio, forming a stable complex . This interaction is facilitated by its tridentate ligand structure, which has a high affinity and specificity for iron . The active form of Deferasirox Salicyloyl Ester is highly lipophilic and is bound almost exclusively to serum albumin .
Cellular Effects
Deferasirox Salicyloyl Ester has been shown to inhibit the proliferation of pancreatic cancer cells in vitro and in vivo . It influences cell function by arresting the cell cycle in the S phase and inducing apoptosis at higher concentrations .
Molecular Mechanism
The mechanism of action of Deferasirox Salicyloyl Ester involves binding to iron (Fe3+) in a 2:1 ratio . This binding forms a stable complex that is eliminated via the kidneys . This mechanism allows Deferasirox Salicyloyl Ester to selectively chelate iron, reducing iron levels in iron-overloaded patients .
Temporal Effects in Laboratory Settings
The effects of Deferasirox Salicyloyl Ester over time in laboratory settings have been observed in studies involving patients with iron overload . Despite being administered at different dosages, the long-term safety profile of Deferasirox Salicyloyl Ester was not different between formulations .
Metabolic Pathways
The main metabolic pathway of Deferasirox Salicyloyl Ester is via glucuronidation by uridine diphosphate glucuronosyltransferase (UGT) . A residual 6% of the prodrug is metabolized by cytochrome P450 (CYP) 1A1 and 2D66 .
Transport and Distribution
Deferasirox Salicyloyl Ester is distributed within the body bound almost exclusively to serum albumin . The majority (84%) of Deferasirox Salicyloyl Ester and its metabolites is eliminated via bile through multidrug resistance protein 2 (MRP2) and 8% by breast cancer resistance protein (BCRP) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Deferasirox involves a two-step synthetic sequence starting from commercially available starting materials such as salicylic acid, salicylamide, and 4-hydrazinobenzoic acid . The first step involves the condensation of salicyloyl chloride (formed in situ from salicylic acid and thionyl chloride) with salicylamide under dehydrating reaction conditions, resulting in the formation of 2-(2-hydroxyphenyl)-1,3(4H)-benzoxazin-4-one . This intermediate is then reacted with 4-hydrazinobenzoic acid in ethanol under reflux conditions to obtain Deferasirox .
Industrial Production Methods
The industrial production of Deferasirox involves the preparation of its metal salt intermediate, which ensures ease of operations and better quality of the final product . The process is robust and commercially viable, enabling the production of Deferasirox with high purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
Deferasirox Salicyloyl Ester undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Comparación Con Compuestos Similares
Similar Compounds
Deferiprone: Another oral iron chelator used to treat iron overload.
Deferoxamine: An injectable iron chelator used for the same purpose.
Uniqueness
Deferasirox Salicyloyl Ester is unique due to its high lipophilicity, allowing it to be taken orally, unlike Deferoxamine, which requires intravenous administration . Additionally, Deferasirox has a longer half-life, enabling once-daily dosing .
Actividad Biológica
Deferasirox Salicyloyl Ester (DSE) is a derivative of the iron chelator deferasirox, which is primarily used to manage chronic iron overload in patients receiving long-term blood transfusions. This article delves into the biological activity of DSE, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Deferasirox Salicyloyl Ester functions as a tridentate iron chelator, selectively binding to ferric ions (Fe³⁺) in a 2:1 ratio. This binding forms stable complexes that facilitate the excretion of excess iron from the body, primarily through fecal elimination. The pharmacodynamics of DSE indicate that it can reduce iron toxicity by lowering non-transferrin-bound iron levels in plasma .
Pharmacological Effects
DSE exhibits several pharmacological properties:
- Iron Chelation: DSE effectively reduces iron overload, which is crucial for patients with conditions like β-thalassemia and sickle-cell disease.
- Antifungal Activity: The compound has shown antifungal properties, particularly against species that thrive in iron-rich environments, such as Mucor spp. .
- Anti-Proliferative Effects: Research indicates that DSE may inhibit cell proliferation, suggesting potential applications in oncology as an anticancer agent .
- Anti-Oxidative Stress: DSE has been noted for its ability to mitigate oxidative stress injuries, which can be beneficial in various pathological conditions .
In Vitro Studies
- Cell Line Experiments:
- In studies involving HL-60 and KG-1 myeloid leukemia cell lines, DSE demonstrated significant anti-proliferative effects at concentrations as low as 5 μM. The cytotoxicity was both dose-dependent and time-dependent .
- In LX-2 cells, treatment with 50 μM DSE for 12 hours resulted in a 25% decrease in α1(I) procollagen expression, with maximal reductions observed after 24 to 120 hours .
In Vivo Studies
- Animal Models:
- In a murine model of leukemia (SIO mice), those treated with DSE exhibited significantly smaller tumors compared to control groups and showed improved survival rates .
- The administration of DSE at a dosage of 20 mg/kg led to noteworthy reductions in tumor size and enhanced overall survival metrics in treated subjects .
Clinical Trials and Case Studies
Clinical trials have established the efficacy and safety profile of deferasirox and its derivatives. A notable study involving patients with β-thalassemia reported:
- Dosage and Efficacy: Patients receiving doses between 20 mg/kg/day and 40 mg/kg/day experienced stabilization or reduction in serum ferritin levels and liver iron concentration (LIC). Specifically, a median ferritin decrease of 706 ng/mL was observed among patients on deferasirox for extended periods .
- Adverse Effects: Common side effects included gastrointestinal disturbances (15%), skin rashes (11%), and mild increases in serum creatinine levels. However, serious adverse events were rare .
Comparative Data Table
Propiedades
IUPAC Name |
4-[3-[2-(2-hydroxybenzoyl)oxyphenyl]-5-(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19N3O6/c32-22-10-4-1-7-19(22)26-29-25(30-31(26)18-15-13-17(14-16-18)27(34)35)21-9-3-6-12-24(21)37-28(36)20-8-2-5-11-23(20)33/h1-16,32-33H,(H,34,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIJCIIYZDKOKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NN2C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4OC(=O)C5=CC=CC=C5O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1395346-28-7 | |
Record name | 2-Hydroxybenzoic Acid 2-[1-(4-Carboxyphenyl)-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]phenyl Ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.